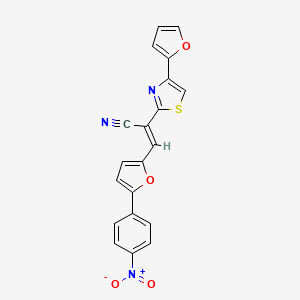

![molecular formula C11H15NO2 B2736738 2-hydroxy-N-[3-(propan-2-yl)phenyl]acetamide CAS No. 1155530-57-6](/img/structure/B2736738.png)

2-hydroxy-N-[3-(propan-2-yl)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-hydroxy-N-[3-(propan-2-yl)phenyl]acetamide” is a chemical compound . It’s also known as 2- [4- [2-hydroxy-3- [nitroso (propan-2-yl)amino]propoxy]phenyl]acetamide .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-hydroxy-N-[3-(propan-2-yl)phenyl]acetamide” such as its density, melting point, boiling point, etc., are not provided in the available resources .Scientific Research Applications

Chemoselective Acetylation in Antimalarial Drug Synthesis

2-Hydroxy-N-[3-(propan-2-yl)phenyl]acetamide serves as an intermediate in the natural synthesis of antimalarial drugs. The chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, employing Novozym 435 as the catalyst, highlights its significance in drug development processes. Vinyl acetate emerged as the best acyl donor for irreversible reaction conditions, underscoring the compound's utility in kinetically controlled syntheses (Magadum & Yadav, 2018).

Antimalarial Activity and Structure-Activity Relationships

The compound's utility extends to the preparation of a series of derivatives with promising antimalarial activity. Through a systematic quantitative structure-activity relationship study, derivatives of 2-hydroxy-N-[3-(propan-2-yl)phenyl]acetamide were prepared, showing significant antimalarial potency. This research opens pathways for the development of new drugs against resistant strains of malaria, highlighting the compound's role in medicinal chemistry (Werbel et al., 1986).

Anti-inflammatory and Anti-arthritic Properties

In addition to its applications in antimalarial drug synthesis, 2-hydroxy-N-[3-(propan-2-yl)phenyl]acetamide exhibits significant anti-inflammatory and anti-arthritic properties. A study on adjuvant-induced arthritic rats demonstrated the compound's potential in reducing pro-inflammatory cytokines and oxidative stress markers, suggesting its therapeutic promise in arthritis treatment (Jawed et al., 2010).

Antioxidant Activity

The antioxidant properties of derivatives of 2-hydroxy-N-[3-(propan-2-yl)phenyl]acetamide were also explored, indicating the compound's versatility in pharmaceutical applications. By evaluating its derivatives for antioxidant activity, researchers have identified potential for the development of new antioxidant agents, further broadening the scope of its applications (Gopi & Dhanaraju, 2020).

properties

IUPAC Name |

2-hydroxy-N-(3-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8(2)9-4-3-5-10(6-9)12-11(14)7-13/h3-6,8,13H,7H2,1-2H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUISSLQHLUDFIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)NC(=O)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-N-[3-(propan-2-yl)phenyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(1-benzylpiperidin-4-yl)-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol](/img/structure/B2736655.png)

![[3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride](/img/no-structure.png)

![Benzoic acid [[1-(4-nitrophenyl)-4-piperidinylidene]amino] ester](/img/structure/B2736658.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2736659.png)

![Ethyl 2-{1-[(4-methoxyphenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B2736660.png)

![5-Isopropyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2736662.png)

![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2736664.png)

![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(4-oxo-4H-chromen-2-yl)propanenitrile](/img/structure/B2736667.png)

![N-(4-methoxyphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2736669.png)

![2-[4-(4-Methylphenyl)-2-oxo-2,3-dihydro-1,3-thiazol-3-yl]acetic acid](/img/structure/B2736671.png)

![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B2736673.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2736677.png)